molecular formula C17H16ClNO4 B5027288 5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5027288
M. Wt: 333.8 g/mol
InChI Key: BIUKFYYMNLKLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C17H16ClNO4 . It has an average mass of 333.766 Da and a monoisotopic mass of 333.076782 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, and molecular weight. Unfortunately, the specific physical and chemical properties of this compound were not available in the web search results .

Safety and Hazards

According to one source, this compound may cause skin irritation (H315) and eye irritation (H319). It may also be harmful to aquatic life with long-lasting effects (H410) . For safe handling, it is recommended to avoid release to the environment, wear protective gloves and eye protection, and wash hands and other contacted skin thoroughly after handling .

properties

IUPAC Name

5-chloro-2-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-5-11(2)7-13(6-10)23-9-16(20)19-15-4-3-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUKFYYMNLKLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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